molecular formula C11H7BrCl2N2O2S B267215 2-(2-bromo-4,6-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide

2-(2-bromo-4,6-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B267215
M. Wt: 382.1 g/mol
InChI Key: YXTRPCIHGRHDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4,6-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a herbicide. The compound is known to exhibit potent herbicidal activity against a wide range of weeds and has been the subject of numerous studies to determine its efficacy and mechanism of action.

Mechanism of Action

The exact mechanism of action of 2-(2-bromo-4,6-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide is not yet fully understood. However, it is believed to act by inhibiting the activity of an enzyme involved in the biosynthesis of amino acids in plants. This leads to a disruption of protein synthesis and ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromo-4,6-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide can have a range of biochemical and physiological effects on plants. These include the inhibition of root growth, the disruption of photosynthesis, and the induction of oxidative stress. The compound has also been found to have a low toxicity to mammals, making it a potentially safer alternative to other herbicides.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-bromo-4,6-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide for lab experiments is its potent herbicidal activity. This makes it a useful tool for studying the effects of herbicides on plants and for developing new herbicidal compounds. However, the compound's low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-(2-bromo-4,6-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide. These include:
1. Further studies to determine the exact mechanism of action of the compound.
2. Development of new formulations of the compound to improve its solubility and efficacy.
3. Testing the compound's efficacy against a wider range of weed species.
4. Investigating the potential use of the compound in combination with other herbicides to improve its efficacy.
5. Studying the potential environmental impacts of the compound and developing strategies to mitigate any negative effects.
In conclusion, 2-(2-bromo-4,6-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide is a promising herbicidal compound that has the potential to be a useful tool for studying the effects of herbicides on plants and for developing new herbicidal compounds. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in agriculture.

Synthesis Methods

The synthesis of 2-(2-bromo-4,6-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-bromo-4,6-dichlorophenol with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound.

Scientific Research Applications

The herbicidal properties of 2-(2-bromo-4,6-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide have been extensively studied in the scientific community. The compound has been found to exhibit potent activity against a wide range of weeds, including both monocotyledonous and dicotyledonous species. This makes it a promising candidate for use as a herbicide in agriculture.

properties

Product Name

2-(2-bromo-4,6-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C11H7BrCl2N2O2S

Molecular Weight

382.1 g/mol

IUPAC Name

2-(2-bromo-4,6-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C11H7BrCl2N2O2S/c12-7-3-6(13)4-8(14)10(7)18-5-9(17)16-11-15-1-2-19-11/h1-4H,5H2,(H,15,16,17)

InChI Key

YXTRPCIHGRHDBY-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2Br)Cl)Cl

Canonical SMILES

C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2Br)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.